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molecular formula C9H6F2N2O B8281722 4'-Cyano-2',3'-difluoroacetanilide CAS No. 112279-73-9

4'-Cyano-2',3'-difluoroacetanilide

Cat. No. B8281722
M. Wt: 196.15 g/mol
InChI Key: HTHAXKNWRMAYKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04863959

Procedure details

A mixture of 9.59 g of 4-amino-2,3-difluorobenzonitrile and 20 mL of Ac2O is heated for 1 hour on a steam bath. The red solution is cooled in an ice bath and the resulting faint pink crystals filtered off, washed with 2×10 mL of Et2O and air dried. In this manner there is obtained 8.26 g (67% yield) of 4'-cyano-2',3'-difluoroacetanilide, m.p. 175°-177° C. with the appropriate NMR and IR spectral data and an ion at 197 in the mass spectrum.
Quantity
9.59 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[C:4]([F:10])[C:3]=1[F:11].[CH3:12][C:13](OC(C)=O)=[O:14]>>[C:6]([C:5]1[CH:8]=[CH:9][C:2]([NH:1][C:13](=[O:14])[CH3:12])=[C:3]([F:11])[C:4]=1[F:10])#[N:7]

Inputs

Step One
Name
Quantity
9.59 g
Type
reactant
Smiles
NC1=C(C(=C(C#N)C=C1)F)F
Name
Quantity
20 mL
Type
reactant
Smiles
CC(=O)OC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated for 1 hour on a steam bath
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The red solution is cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
the resulting faint pink crystals filtered off
WASH
Type
WASH
Details
washed with 2×10 mL of Et2O and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=C(C(=C(NC(C)=O)C=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 8.26 g
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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